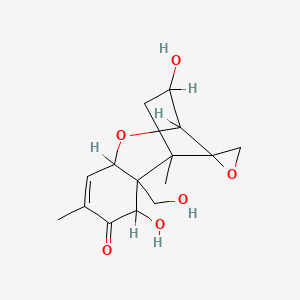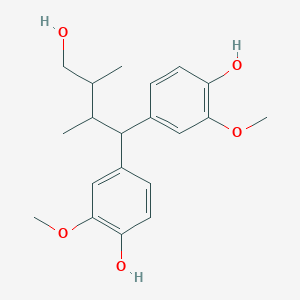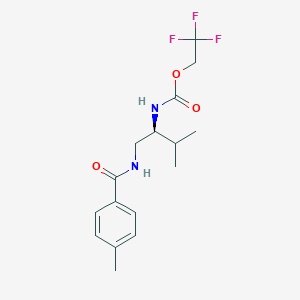
托普克
描述
Tolprocarb is a carbamate ester that is the 2,2,2-trifluoroethyl ester of [(2S)-3-methyl-1-(4-methylbenzamido)butan-2-yl]carbamic acid. It is a novel systemic fungicide used for controlling rice blast. It has a role as an antifungal agrochemical. It is a member of benzamides, a carbamate ester, an organofluorine compound and a carbamate fungicide.
科学研究应用
杀菌剂应用及作用模式
托普克由三井化学农药公司开发,主要被认为是一种卵菌杀菌剂。它对水稻纹枯病菌Magnaporthe grisea表现出一种有效且高度可控的效果。作用机制涉及抑制黑色素生物合成途径中的聚酮化合酶。这种独特的动作模式使其区别于其他杀菌剂,并且有助于不仅控制水稻纹枯病,而且还控制细菌性疾病。它的双重作用模式,包括诱导拟南芥和水稻等植物的系统获得性抗性,促进了它的有效性和降低了杀菌剂抗性发展的风险。此外,托普克提供长期的残留活性,并且对对其他黑色素生物合成或呼吸复合物 III 抑制剂有抗性的真菌不表现出交叉抗性(Hagiwara et al., 2019)。
研究其靶蛋白
托普克作用机制的另一个重要方面是它独特的聚酮化合酶(PKS)靶向,使其区别于传统的黑色素生物合成抑制剂。这种靶向导致Magnaporthe grisea菌丝体脱色,这种效应可以通过添加特定化合物来逆转,从而证实了PKS的特异性抑制。体外试验进一步支持这一结论,因为发现托普克抑制PKS活性,表明其与其他抑制剂相比具有特异性(Hamada et al., 2014)。
系统获得性抗性诱导
除了其杀菌特性外,托普克还在诱导植物的系统获得性抗性(SAR)中发挥作用。它激活拟南芥和水稻中与病原相关基因的启动子活性,特别是在水杨酸信号通路中。这种SAR的诱导促进了其抗菌活性,与商业使用的植物防御激活剂 Probenazole 相当。它有效地防止了细菌病原体如丁香假单胞菌和水稻黄单胞菌在植物中的生长(Hagiwara et al., 2019)。
构效关系
对托普克衍生物的研究提供了对该化合物构效关系的见解。针对稻瘟病菌PKS和黑色素生物合成的这些衍生物的分析表明,PKS和黑色素生物合成的抑制活性之间存在线性关系,重申PKS为靶位。构效分析阐明了疏水基团在托普克中的重要性以及取代基手性的显着影响,指导了新型PKS抑制剂的开发(Banba et al., 2017)。
作用机制
Target of Action
Tolprocarb, a novel systemic fungicide, primarily targets the Polyketide Synthase (PKS) . PKS is an enzyme that plays a crucial role in the melanin biosynthesis pathway of the rice blast fungus, Magnaporthe grisea .
Mode of Action
Tolprocarb interacts with its target, PKS, by inhibiting its activity . This inhibition disrupts the synthesis and cyclization of pentaketides in melanin biosynthesis . Unlike conventional melanin biosynthesis inhibitors, tolprocarb only inhibits PKS activity, making it distinct and effective against strains resistant to other inhibitors .
Biochemical Pathways
The primary biochemical pathway affected by tolprocarb is the melanin biosynthesis pathway . By inhibiting PKS, tolprocarb disrupts the formation of 1,3,6,8-tetrahydroxynaphthalene (1,3,6,8-THN), a key intermediate in melanin biosynthesis . This disruption leads to the decolorization of the mycelia of Magnaporthe grisea .
Pharmacokinetics
It’s known that tolprocarb provides long-term residual activity , suggesting it may have favorable absorption and distribution characteristics.
Result of Action
The inhibition of melanin biosynthesis by tolprocarb results in the decolorization of the mycelia of Magnaporthe grisea . This disrupts the fungus’s ability to form appressoria, structures that are essential for the fungus to infect host plants . As a result, tolprocarb effectively controls rice blast .
生化分析
Biochemical Properties
Tolprocarb functions as a melanin biosynthesis inhibitor by targeting polyketide synthase, an enzyme crucial for the synthesis and cyclization of pentaketides in the melanin biosynthetic pathway . This inhibition prevents the formation of melanin, which is essential for the pathogenicity of Magnaporthe grisea . Additionally, Tolprocarb has been shown to induce systemic acquired resistance in plants by activating pathogenesis-related genes such as PR-1a in Arabidopsis thaliana and PBZ1, β-1,3-glucanase, and chitinase 1 in rice .
Cellular Effects
Tolprocarb influences various cellular processes in plants. It enhances systemic acquired resistance by inducing the expression of defense-related genes in the salicylic acid signaling pathway . This activation leads to increased production of pathogenesis-related proteins and diterpene phytoalexins, which help in defending against fungal and bacterial pathogens . Tolprocarb also affects the melanization of appressoria in Magnaporthe grisea, reducing its ability to penetrate host cell walls .
Molecular Mechanism
At the molecular level, Tolprocarb exerts its effects by inhibiting polyketide synthase, which is responsible for the synthesis of 1,3,6,8-tetrahydroxynaphthalene, a precursor in the melanin biosynthesis pathway . This inhibition disrupts the formation of melanin, thereby reducing the pathogenicity of Magnaporthe grisea . Additionally, Tolprocarb induces systemic acquired resistance by activating the expression of pathogenesis-related genes through the salicylic acid signaling pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tolprocarb have been observed to change over time. The fungicide remains stable and effective in inhibiting melanin biosynthesis and inducing systemic acquired resistance for extended periods . Its long-term effects on cellular function and potential degradation products have not been extensively studied .
Dosage Effects in Animal Models
While specific studies on the dosage effects of Tolprocarb in animal models are limited, it is known that the fungicide exhibits low toxicity in mammals . Acute oral and dermal toxicity studies in rats have shown that Tolprocarb has a high safety margin, with no significant adverse effects observed at high doses
Metabolic Pathways
Tolprocarb is involved in the melanin biosynthesis pathway, where it inhibits polyketide synthase . This enzyme catalyzes the synthesis and cyclization of pentaketides, which are essential precursors for melanin production . By inhibiting this pathway, Tolprocarb effectively reduces the pathogenicity of Magnaporthe grisea .
Transport and Distribution
Tolprocarb is absorbed and distributed within plant tissues, where it exerts its fungicidal effects . It is transported systemically, allowing it to reach various parts of the plant and provide protection against fungal pathogens . The specific transporters or binding proteins involved in its distribution have not been identified .
Subcellular Localization
The subcellular localization of Tolprocarb within plant cells has not been extensively studied. Its ability to induce systemic acquired resistance suggests that it may interact with specific compartments or organelles involved in the salicylic acid signaling pathway
属性
IUPAC Name |
2,2,2-trifluoroethyl N-[(2S)-3-methyl-1-[(4-methylbenzoyl)amino]butan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O3/c1-10(2)13(21-15(23)24-9-16(17,18)19)8-20-14(22)12-6-4-11(3)5-7-12/h4-7,10,13H,8-9H2,1-3H3,(H,20,22)(H,21,23)/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSOBJVBYZCMJOS-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC(C(C)C)NC(=O)OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)NC[C@H](C(C)C)NC(=O)OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401020382 | |
| Record name | Tolprocarb | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401020382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
911499-62-2 | |
| Record name | Tolprocarb | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=911499-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tolprocarb | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0911499622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tolprocarb | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401020382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2-trifluoroethyl N-[(2S)-3-methyl-1-[(4-methylphenyl)formamido]butan-2-yl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TOLPROCARB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M4C9RC8LB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



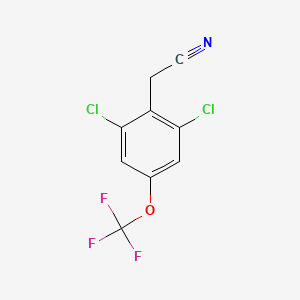
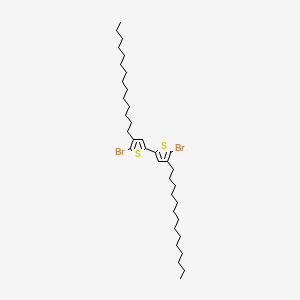

![[5-(Azepan-1-ylmethyl)furan-2-yl]methanamine](/img/structure/B6596386.png)
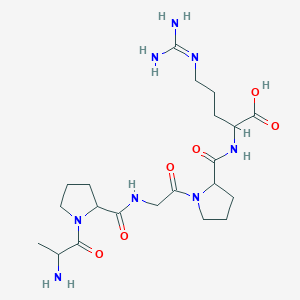
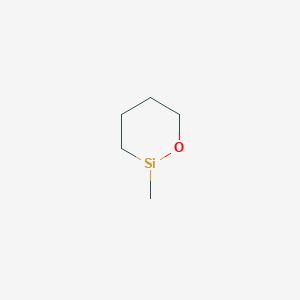
![1,3,5-Tris[4-(dihydroxyboryl)phenyl]benzene](/img/structure/B6596415.png)
![3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1,3,5-oxadiazinan-4-one](/img/structure/B6596427.png)


